molecular formula C11H9NO2S B1400150 5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid CAS No. 1478685-06-1

5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid

Cat. No.: B1400150
CAS No.: 1478685-06-1
M. Wt: 219.26 g/mol
InChI Key: UKHOKCGZQBNTRS-UHFFFAOYSA-N
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Description

5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a carboxylic acid group and at the 5-position with a 5-methylthiophen-2-yl moiety. This structure combines the electron-deficient pyridine ring with the electron-rich thiophene system, making it a versatile scaffold for pharmaceutical and materials science applications.

Key structural attributes:

  • Pyridine ring: Provides rigidity and hydrogen-bonding capacity via the carboxylic acid group.
  • Thiophene substituent: Enhances lipophilicity and π-stacking interactions, critical for biological activity .

Properties

IUPAC Name

5-(5-methylthiophen-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-2-3-10(15-7)8-4-9(11(13)14)6-12-5-8/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHOKCGZQBNTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for 5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize costs and environmental impact.

Mechanism of Action

The mechanism of action of 5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain kinases or interact with nuclear receptors, influencing cell signaling pathways and gene expression .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Differences CAS/Reference
5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid C11H9NO2S 3-carboxylic acid, 5-(5-methylthiophen-2-yl) Reference compound 1824327-60-7
5-Methylnicotinic acid (5-Methylpyridine-3-carboxylic acid) C7H7NO2 3-carboxylic acid, 5-methyl Lacks thiophene; simpler structure 3222-49-9
5-(4-Hydroxyphenyl)pyridine-3-carboxylic acid C12H9NO3 3-carboxylic acid, 5-(4-hydroxyphenyl) Phenyl vs. thiophene; polar -OH group EN300-736398
2-(Methylthio)-5-methylpyridine-3-carboxylic acid C8H9NO2S 3-carboxylic acid, 2-(methylthio), 5-methyl Methylthio vs. thiophene; altered electronic profile 1809158-18-6
5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid C11H10N2O2S 2-carboxylic acid, 5-(6-amino-5-methylpyridin-3-yl) Amino group enhances solubility and hydrogen bonding 872838-45-4

Biological Activity

5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a thiophene moiety, which is known to enhance biological activity through various mechanisms. Understanding the structure-activity relationships (SAR) is critical for elucidating its pharmacological potential.

Biological Activity Overview

Research indicates that 5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid exhibits several biological activities:

  • Antimicrobial Activity
    • The compound has shown promising results against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Amikacin against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
    • In vitro studies demonstrated that derivatives of pyridine compounds possess significant antimicrobial properties, with MIC values ranging from 0.5 to 64 μg/mL for different bacterial strains .
  • Anti-inflammatory Properties
    • Compounds similar to 5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid have been investigated for their anti-inflammatory effects. These compounds inhibit inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.
  • Anticancer Activity
    • Recent studies indicate that certain pyridine derivatives can inhibit cancer cell proliferation. For example, compounds with similar scaffolds have demonstrated low IC50 values (e.g., 0.95 μM against MDA-MB-231 breast cancer cells) suggesting potent anticancer activity .
    • The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell mitosis .

Case Studies

Several case studies highlight the effectiveness of 5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid and related compounds:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridine derivatives against a panel of bacterial strains. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with MIC values supporting its potential as an antibiotic agent.

Case Study 2: Anticancer Properties

In another investigation, a series of pyridine-based compounds were tested for their cytotoxic effects on cancer cell lines. The results showed that specific substitutions on the pyridine ring significantly enhanced anticancer activity, with some compounds achieving IC50 values below 1 μM against multiple cancer types.

Research Findings

Recent findings suggest that the biological activity of 5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid can be attributed to its ability to interact with various biological targets:

Biological Activity Target Effect Reference
AntimicrobialBacterial cell wall synthesisInhibition
Anti-inflammatoryNF-kB pathwayReduced cytokine production
AnticancerTubulin polymerizationCell cycle arrest

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid

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